
Zuvotolimod
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zuvotolimod is a myeloid cell agonist compound-linker used in antibody-drug conjugates. It is primarily researched for its potential applications in cancer and hepatitis treatments. The compound is known for its ability to activate myeloid cells, which play a crucial role in the immune response.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Zuvotolimod involves the preparation of a myeloid cell agonist compound-linker. The compound is synthesized through a series of chemical reactions that involve the formation of peptide bonds and the incorporation of various functional groups. The reaction conditions typically include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The production is carried out in controlled environments to prevent contamination and ensure the safety of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Zuvotolimod undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: this compound can also participate in reduction reactions, gaining electrons and forming reduced products.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may yield reduced forms of the compound.
Aplicaciones Científicas De Investigación
Zuvotolimod has several scientific research applications, including:
Chemistry: The compound is used in the study of myeloid cell activation and its role in immune responses.
Biology: this compound is researched for its potential to modulate immune cell functions and its effects on various biological pathways.
Medicine: The compound is being investigated for its potential use in cancer therapy, particularly in antibody-drug conjugates targeting specific cancer cells.
Industry: this compound is used in the development of new therapeutic agents and in the study of drug delivery systems.
Mecanismo De Acción
Zuvotolimod exerts its effects by activating myeloid cells, which are a type of immune cell involved in the body’s defense mechanisms. The compound binds to specific receptors on the surface of myeloid cells, triggering a cascade of signaling pathways that lead to the activation and proliferation of these cells. This activation enhances the immune response, making it a potential therapeutic agent for cancer and other diseases.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Zuvotolimod include:
Toll-like receptor agonists: These compounds also activate immune cells by binding to toll-like receptors.
Other myeloid cell agonists: Compounds that activate myeloid cells through different mechanisms.
Uniqueness
This compound is unique in its specific activation of myeloid cells and its potential use in antibody-drug conjugates. Its ability to modulate the immune response makes it a promising candidate for therapeutic applications, particularly in cancer treatment.
Propiedades
Fórmula molecular |
C55H70N12O10 |
|---|---|
Peso molecular |
1059.2 g/mol |
Nombre IUPAC |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 3-[[2-amino-4-(dipropylcarbamoyl)-3H-1-benzazepine-8-carbonyl]amino]-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate |
InChI |
InChI=1S/C55H70N12O10/c1-5-23-65(24-6-2)53(74)38-27-36-15-16-37(29-44(36)62-45(56)30-38)50(71)61-41-28-39-32-66(26-21-42(39)59-31-41)55(76)77-33-35-13-17-40(18-14-35)60-51(72)43(11-10-22-58-54(57)75)63-52(73)49(34(3)4)64-46(68)12-8-7-9-25-67-47(69)19-20-48(67)70/h13-20,27-29,31,34,43,49H,5-12,21-26,30,32-33H2,1-4H3,(H2,56,62)(H,60,72)(H,61,71)(H,63,73)(H,64,68)(H3,57,58,75)/t43-,49-/m0/s1 |
Clave InChI |
JMDJMYUCIGMITJ-UCNLINEOSA-N |
SMILES isomérico |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
SMILES canónico |
CCCN(CCC)C(=O)C1=CC2=C(C=C(C=C2)C(=O)NC3=CC4=C(CCN(C4)C(=O)OCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O)N=C3)N=C(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


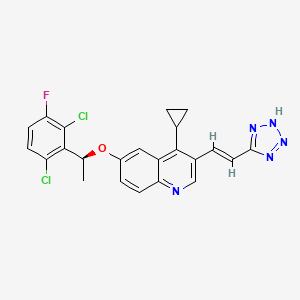
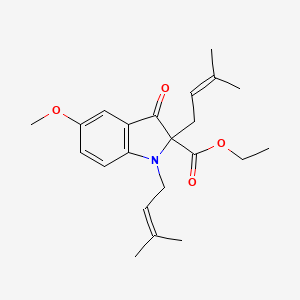

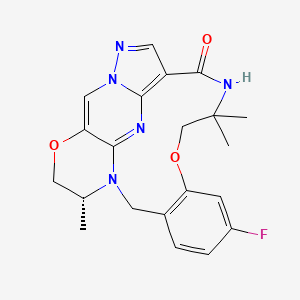

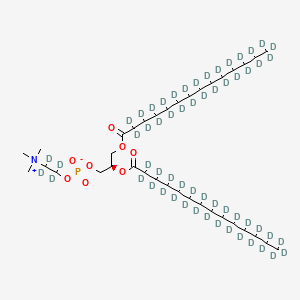
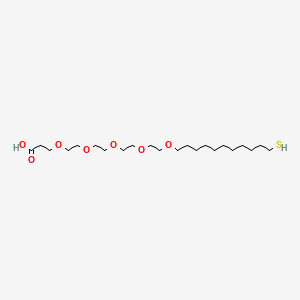


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)




